2-chloro-N-(4-methoxybenzyl)nicotinamide

Nicotinic Acetylcholine Receptor Neuropharmacology Binding Affinity

This nicotinamide derivative uniquely combines high-affinity α4β2 nAChR binding (Ki=20nM) with picomolar NAMPT inhibition (IC50=0.45nM) in a single scaffold, a profile absent in common alternatives (e.g., FK866 lacks nAChR activity). Ideal for in vitro nAChR signaling studies, NAD+ pathway investigation, and as a versatile medicinal chemistry building block. ≥95% purity with reliable stability.

Molecular Formula C14H13ClN2O2
Molecular Weight 276.72 g/mol
CAS No. 125038-59-7
Cat. No. B3093866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(4-methoxybenzyl)nicotinamide
CAS125038-59-7
Molecular FormulaC14H13ClN2O2
Molecular Weight276.72 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC(=O)C2=C(N=CC=C2)Cl
InChIInChI=1S/C14H13ClN2O2/c1-19-11-6-4-10(5-7-11)9-17-14(18)12-3-2-8-16-13(12)15/h2-8H,9H2,1H3,(H,17,18)
InChIKeyNMBHNBYSIGGVJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-(4-methoxybenzyl)nicotinamide (CAS 125038-59-7): Procurement-Ready, Multi-Target Nicotinamide Scaffold


2-Chloro-N-(4-methoxybenzyl)nicotinamide (CAS 125038-59-7) is a synthetic nicotinamide derivative with the molecular formula C14H13ClN2O2 and a molecular weight of 276.72 g/mol . Its structure features a nicotinamide core substituted with a 2-chloro group and a 4-methoxybenzyl moiety [1]. The compound appears as a white to light-yellow solid with a melting point of 109–111 °C . Characterized as a versatile small-molecule scaffold , it is commercially available at 95% purity and is primarily utilized as a research reagent and building block in medicinal chemistry .

Why Generic 2-Chloro-N-(4-methoxybenzyl)nicotinamide Substitution Fails: Critical Selectivity and Activity Considerations


Procurement decisions involving 2-chloro-N-(4-methoxybenzyl)nicotinamide must account for its unique multi-target activity profile, which distinguishes it from close structural analogs. The compound demonstrates high-affinity interaction with the α4β2 nicotinic acetylcholine receptor (nAChR) (Ki = 20 nM) [1] while simultaneously exhibiting picomolar inhibition of nicotinamide phosphoribosyltransferase (NAMPT) (IC50 = 0.45 nM) [2]. Notably, this combination of activities is not observed in common alternatives: the 2-amino analog shows no reported nAChR affinity, and standard NAMPT inhibitors like FK866 lack α4β2 nAChR binding. Simple substitution with an unsubstituted nicotinamide or removal of the 4-methoxybenzyl group would abolish these specific interactions, underscoring the non-interchangeable nature of this compound in target-based research [3].

Quantitative Evidence Guide for 2-Chloro-N-(4-methoxybenzyl)nicotinamide: Differentiated Activity Data Versus Analogs


High-Affinity α4β2 Nicotinic Acetylcholine Receptor (nAChR) Binding: A Key Differentiator from Common Analogs

2-Chloro-N-(4-methoxybenzyl)nicotinamide exhibits high binding affinity for the human α4β2 nicotinic acetylcholine receptor (nAChR), a key target in cognitive function and nicotine addiction research, with a Ki value of 20 nM [1]. This contrasts sharply with its functional agonist activity at the same receptor, which is significantly weaker, exhibiting an EC50 of 9,900 nM in a calcium flux assay [1]. This binding preference is not a universal property of the nicotinamide class. In comparison, the closely related analog 2-amino-N-(4-methoxybenzyl)nicotinamide lacks documented α4β2 nAChR binding data in major databases, and the unsubstituted parent compound nicotinamide does not exhibit high-affinity binding to this receptor subtype, underscoring the unique contribution of the 2-chloro and 4-methoxybenzyl substituents to receptor recognition [2].

Nicotinic Acetylcholine Receptor Neuropharmacology Binding Affinity

Picomolar Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT): Potency Distinct from Known NAMPT Inhibitors

2-Chloro-N-(4-methoxybenzyl)nicotinamide is a potent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway, with a reported IC50 of 0.45 nM (450 pM) [1]. This level of potency is within the same order of magnitude as the well-characterized NAMPT inhibitor FK866 (IC50 ~0.3–1 nM) [2], but the two compounds have distinct chemical scaffolds (nicotinamide vs. benzamide). In contrast, the 2-amino analog 2-amino-N-(4-methoxybenzyl)nicotinamide lacks documented NAMPT inhibitory activity, and the simple nicotinamide core shows no such inhibition [3]. The presence of the 2-chloro substituent and the 4-methoxybenzyl group appears critical for achieving this picomolar potency.

NAMPT Cancer Metabolism Enzyme Inhibition

Solid-State Stability and Handling Characteristics: Reliable Procurement Metrics

From a procurement and handling perspective, 2-chloro-N-(4-methoxybenzyl)nicotinamide is a white to light-yellow solid with a defined melting point of 109–111 °C . The compound is reported to be stable when stored at room temperature [1], though long-term storage at -20 °C is recommended for optimal stability . This contrasts with many nicotinamide derivatives, particularly those with reactive functional groups, which may require more stringent storage conditions (e.g., desiccation, inert atmosphere) to prevent degradation. The high purity (≥95%) and well-defined physical properties ensure consistent performance in synthetic applications and biological assays.

Chemical Synthesis Compound Management Physical Properties

Versatile Scaffold for Derivative Synthesis: Strategic Procurement for Medicinal Chemistry Programs

2-Chloro-N-(4-methoxybenzyl)nicotinamide is recognized as a versatile small molecule scaffold and a building block in medicinal chemistry, particularly for the development of kinase inhibitors . Its chemical structure contains multiple reactive sites that enable further derivatization, including the chloro substituent for nucleophilic aromatic substitution and the amide linkage for modification. While the simple nicotinamide core (niacinamide) is a common starting material, the pre-installed 4-methoxybenzyl and 2-chloro groups on this compound offer a strategic advantage, allowing chemists to access more complex chemical space in fewer synthetic steps compared to starting from unsubstituted nicotinamide.

Medicinal Chemistry Chemical Synthesis Building Block

Optimal Research and Industrial Applications for 2-Chloro-N-(4-methoxybenzyl)nicotinamide (CAS 125038-59-7)


Neuropharmacology Research: Probing α4β2 Nicotinic Acetylcholine Receptor Function

This compound is ideally suited for in vitro studies focused on the α4β2 nicotinic acetylcholine receptor (nAChR) [1]. Its high binding affinity (Ki = 20 nM) and weak agonist activity (EC50 = 9,900 nM) make it a candidate for investigating ligand-receptor interactions, potentially as a competitive antagonist or a probe for allosteric modulation [1]. Unlike many nicotinamide derivatives, it provides a distinct pharmacological profile for dissecting nAChR signaling pathways in cognitive and addiction research.

Cancer Metabolism Studies: Targeting the NAD+ Salvage Pathway via NAMPT Inhibition

Given its potent inhibition of nicotinamide phosphoribosyltransferase (NAMPT) (IC50 = 0.45 nM) [2], this compound is a valuable tool for investigating the NAD+ salvage pathway in cancer and metabolic disease models. Its picomolar potency, comparable to FK866 [3] but with a distinct chemical scaffold, allows researchers to explore structure-activity relationships and develop novel inhibitors targeting cancer cell metabolism and survival mechanisms dependent on NAD+ biosynthesis [2].

Medicinal Chemistry: Advanced Building Block for Kinase Inhibitor Development

As a versatile small molecule scaffold and building block , 2-chloro-N-(4-methoxybenzyl)nicotinamide is a strategic starting point for synthesizing kinase inhibitors and other pharmaceutical compounds . Its pre-installed functional groups enable rapid diversification, making it an efficient procurement choice for medicinal chemistry programs aiming to explore chemical space around the nicotinamide core.

Analytical and Compound Management: Reliable Reference Standard

The compound's well-defined physical properties, including a sharp melting point (109–111 °C) and established purity (≥95%) , coupled with its manageable stability profile , make it a suitable reference standard for analytical method development, quality control, and as a reliable component in compound libraries for high-throughput screening campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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